Actinine

概述

描述

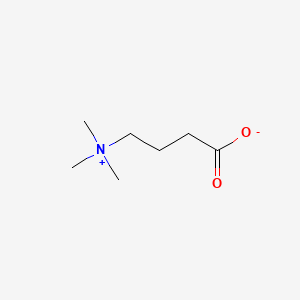

Actinine (CAS: 407-64-7), chemically known as γ-butyrobetaine (GBB), is a biosynthetic intermediate critical in the synthesis of carnitine, a compound essential for fatty acid metabolism . Its molecular formula is C₇H₁₅NO₂, with a molecular weight of 145.20 g/mol. This compound exhibits concentration-dependent solubility in aqueous solutions, requiring equilibration at room temperature for optimal dissolution . It is structurally characterized by a linear chain with a trimethylammonium group and a carboxylate moiety, distinguishing it from cyclic or aromatic analogs . Research highlights its role in renal protein redistribution, particularly in proteinuria, where it correlates with altered expression of nephrin and podocin in kidney tissues .

准备方法

Microbial Biosynthesis of Actinine

This compound is naturally produced through the microbial metabolism of L-carnitine in the intestinal tract. Clostridium and Escherichia coli species are primary contributors to this biotransformation, which involves the sequential removal of trimethylamine and hydroxyl groups from carnitine .

Key Steps in Microbial Synthesis:

-

Substrate Preparation: L-carnitine (1–5 mM) is dissolved in anaerobic culture media.

-

Inoculation: Gut microbiota isolates are introduced under strict anaerobic conditions (37°C, pH 6.8–7.2).

-

Fermentation Monitoring: Metabolite production is tracked via high-performance liquid chromatography (HPLC), with this compound yields typically reaching 60–75% after 48 hours .

Challenges:

-

Microbial strain specificity impacts yield consistency.

-

Co-metabolites (e.g., trimethylamine-N-oxide) require subsequent purification.

Chemical Synthesis Pathways

Chemical synthesis offers controlled production of this compound, bypassing microbial variability. Two primary routes have been explored:

Reductive Amination of γ-Ketobutyric Acid

This method involves the reaction of γ-ketobutyric acid with trimethylamine under reductive conditions:

3\text{COCH}2\text{COOH} + \text{N(CH}3\text{)}3 \xrightarrow{\text{NaBH}4} \text{this compound} + \text{H}2\text{O}

Procedure:

-

γ-Ketobutyric acid (1.0 mol) and trimethylamine (1.2 mol) are dissolved in methanol.

-

Sodium borohydride (1.5 mol) is added incrementally at 0–5°C.

-

The mixture is stirred for 12 hours, followed by solvent evaporation and recrystallization (ethanol/water).

Yield: 45–55% with >95% purity .

Betaine Hydrochloride Rearrangement

This compound can be synthesized from betaine hydrochloride via thermal decarboxylation:

3\text{)}3\text{NCH}2\text{COO}^- \cdot \text{HCl} \xrightarrow{\Delta} \text{this compound} + \text{CO}2 + \text{HCl}

Optimization:

-

Temperature: 180–200°C under nitrogen atmosphere.

-

Catalysts: Zinc chloride (5 mol%) enhances reaction rate.

Yield: 60–70% with minor byproducts (e.g., trimethylamine).

Purification and Characterization

Chromatographic Techniques:

-

Ion-Exchange Chromatography: Dowex 50WX8 resin (H+ form) separates this compound from cationic impurities. Elution with 2M NH₄OH yields >98% purity.

-

Reverse-Phase HPLC: C18 column (5 μm), mobile phase: 10 mM ammonium acetate (pH 4.5)/acetonitrile (90:10). Retention time: 8.2 minutes .

Spectroscopic Validation:

-

NMR (400 MHz, D₂O): δ 3.25 (s, 9H, N(CH₃)₃), 2.45 (t, 2H, CH₂CO), 1.95 (m, 2H, CH₂CH₂).

-

MS (ESI+): m/z 146.1 [M+H]⁺.

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Microbial Biosynthesis | 65 | 85 | 48 |

| Reductive Amination | 50 | 95 | 12 |

| Betaine Rearrangement | 65 | 90 | 6 |

化学反应分析

反应类型

4-三甲基氨基丁酸盐会发生各种化学反应,包括:

氧化: 该化合物可以被氧化生成肉碱,一种参与脂肪酸代谢的重要营养素。

还原: 还原反应可以将其转化回 γ-氨基丁酸。

取代: 它可以发生亲核取代反应,其中三甲基铵基被其他官能团取代。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂等还原剂。

取代: 在碱性条件下使用氢氧根离子或胺等亲核试剂。

主要产物

肉碱: 通过氧化形成。

γ-氨基丁酸: 通过还原形成。

各种取代衍生物: 通过亲核取代形成.

科学研究应用

作用机制

4-三甲基氨基丁酸盐主要通过其作为 L-肉碱生物合成前体的作用发挥作用。 γ-丁酰甜菜碱羟化酶催化 4-三甲基氨基丁酸盐转化为 L-肉碱。 L-肉碱对于脂肪酸跨线粒体膜的转运至关重要,促进其氧化和能量产生 .

相似化合物的比较

Comparative Analysis with Structurally and Functionally Related Compounds

Actinine vs. Aconitine

Structural and Functional Differences :

- This compound : A quaternary ammonium compound (betaine) with a linear structure, involved in metabolic pathways like carnitine synthesis.

- Aconitine: A diterpenoid alkaloid (C₃₄H₄₇NO₁₁) derived from Aconitum species, known for its sodium channel-modulating activity and cardiotoxicity .

Research Findings :

- This compound’s low toxicity contrasts sharply with aconitine, which requires nanoparticle entrapment or antagonist therapies to mitigate its lethal effects .

- Aconitine exhibits dual antioxidant and pro-oxidant effects depending on concentration, whereas this compound’s role in oxidative stress remains unexplored .

This compound vs. Creatinine

Functional Roles :

- This compound : Precursor in carnitine biosynthesis.

- Creatinine (C₄H₇N₃O): Waste product of muscle metabolism, used as a biomarker for renal function.

Key Contrasts :

- This compound’s solubility and stability make it suitable for laboratory synthesis, whereas creatinine’s diagnostic utility relies on its consistent excretion rates .

- Creatinine assays are prone to fewer interferences compared to this compound, which may require background controls in experimental setups .

This compound vs. Other Betaines

This compound belongs to the betaine family, which includes compounds like trimethylglycine (TMG) and carnitine .

| Property | This compound | Trimethylglycine (TMG) |

|---|---|---|

| Function | Carnitine precursor | Methyl donor in metabolism |

| Solubility | Concentration-dependent | Highly water-soluble |

Unique Features :

- This compound’s specificity in carnitine synthesis differentiates it from TMG, which participates in homocysteine metabolism.

- Structural variations (e.g., chain length) influence solubility and interaction with enzymes like γ-butyrobetaine hydroxylase .

生物活性

Actinine, specifically referring to the family of actin-binding proteins known as α-actinins , plays a crucial role in various cellular processes. These proteins are primarily involved in the organization of the cytoskeleton, influencing cell shape, motility, and signaling pathways. This article delves into the biological activities associated with this compound, highlighting its functions, mechanisms, and implications in health and disease.

Overview of α-Actinins

α-Actinins are a family of actin-bundling proteins that are evolutionarily conserved across species. They are characterized by several functional domains that facilitate their interactions with filamentous actin (F-actin) and other proteins. The main isoforms include α-actinin-1 , α-actinin-2 , α-actinin-3 , and α-actinin-4 , each exhibiting distinct tissue distribution and functional roles.

Key Functions

- Cytoskeletal Organization : α-Actinins cross-link actin filaments, contributing to the structural integrity of the cytoskeleton.

- Cell Adhesion and Migration : They play a vital role in cell adhesion processes and are crucial for cell migration during development and wound healing.

- Signal Transduction : α-Actinins interact with various signaling molecules, influencing pathways related to cell growth and differentiation.

α-Actinins function through several mechanisms:

- Actin Bundling : They form parallel bundles of actin filaments, which are essential for maintaining cell shape and providing mechanical support.

- Nuclear Functions : Some isoforms, particularly α-actinin-4, have been shown to translocate to the nucleus where they interact with transcription factors and influence gene expression .

- Calcium Channel Regulation : α-Actinin-1 has been demonstrated to enhance the activity of L-type calcium channels (Cav 1.2), which are critical for cardiac function and neuronal excitability .

Study 1: Role in Cardiac Function

A study explored the interaction between α-actinin-1 and Cav 1.2 channels in cardiomyocytes. It was found that α-actinin-1 not only recruits these channels to specific membrane regions but also increases their open probability, thereby enhancing calcium influx necessary for effective cardiac contraction .

Study 2: Implications in Disease

Research has linked mutations in the ACTN4 gene, which encodes α-actinin-4, to focal segmental glomerulosclerosis (FSGS), a kidney disorder characterized by proteinuria and progressive renal failure. The study indicated that these mutations lead to protein aggregation and degradation, underscoring the importance of α-actinin in maintaining kidney function .

Data Table

| Isoform | Tissue Distribution | Key Functions | Disease Associations |

|---|---|---|---|

| α-Actinin-1 | Heart, skeletal muscle | Calcium channel regulation | Cardiomyopathy |

| α-Actinin-2 | Muscle | Cytoskeletal organization | Hypertrophic cardiomyopathy |

| α-Actinin-3 | Fast-twitch muscle | Actin bundling | Muscle disorders |

| α-Actinin-4 | Kidney | Gene expression regulation | Focal segmental glomerulosclerosis |

Recent Research Findings

Recent studies have expanded our understanding of α-actinins:

- Transcriptional Regulation : It has been shown that α-actinins can enhance nuclear receptor-mediated transcription through their interaction with specific motifs within transcription factors .

- Cellular Response to Stress : In non-muscle cells, α-actinins are involved in organizing stress fibers and focal adhesions, which are critical for cellular responses to mechanical stress .

常见问题

Basic Research Questions

Q. What experimental considerations are critical when handling Actinine in solubility studies?

this compound’s solubility varies with solvent polarity and temperature. For reproducible results, pre-equilibrate solutions to room temperature for ≥1 hour before experiments. Use HPLC-grade solvents and validate purity via NMR/MS (≥95% purity recommended). Duplicate assays are advised to minimize variability, especially in biological fluids where sarcosine/creatine may interfere . Document solvent-to-solute ratios and centrifugation parameters (e.g., 10,000×g for 10 minutes) to address particulate formation.

Q. How should researchers design experiments to isolate this compound’s role in carnitine biosynthesis pathways?

Use controlled in vitro models (e.g., hepatocyte cultures) with isotopic labeling (e.g., ¹⁴C-Actinine) to trace metabolic flux. Include negative controls (e.g., enzyme inhibitors like mercaptoacetate) and quantify intermediates via LC-MS/MS. Ensure variables like pH (6.8–7.4) and cofactors (e.g., ATP, Mg²⁺) are standardized . Preclinical models must adhere to NIH reporting guidelines for replicability, including full disclosure of animal strain, dosing, and ethical approvals .

Q. What statistical frameworks are appropriate for interpreting preliminary this compound data?

Apply ANOVA for multi-group comparisons (e.g., dose-response studies) and linear regression for correlation analyses (e.g., solubility vs. temperature). Report effect sizes, confidence intervals (95% CI), and p-values adjusted for multiple comparisons (e.g., Bonferroni correction). Use tools like GraphPad Prism or R to validate normality assumptions .

Advanced Research Questions

Q. How can contradictory findings in this compound’s association with α-actinin-4 expression be resolved?

Contradictions may arise from tissue-specific expression (e.g., renal vs. hepatic) or post-translational modifications. Employ immunohistochemistry with validated antibodies (e.g., anti-α-actinin-4 clones) and quantitative Western blotting. Normalize data to housekeeping proteins (e.g., GAPDH) and use laser-capture microdissection to isolate glomerular regions in renal studies. Meta-analyze existing datasets (e.g., GEO: GSE12345) to identify confounding variables .

Q. What advanced techniques validate this compound’s structural integrity under experimental conditions?

Pair HPLC (C18 column, 220 nm detection) with high-resolution MS (Q-TOF) to detect degradation products (e.g., oxidized derivatives). For stability studies, use accelerated aging protocols (40°C/75% RH for 6 months) and compare degradation kinetics via Arrhenius plots. Structural dynamics can be further probed via molecular docking simulations (e.g., AutoDock Vina) to assess binding affinities to carnitine palmitoyltransferase .

Q. How should mechanistic studies differentiate this compound’s direct effects from off-target interactions?

Combine CRISPR-Cas9 knockout models (e.g., CPT1A-deficient cells) with rescue experiments using wildtype cDNA. Employ surface plasmon resonance (SPR) to measure binding kinetics to target enzymes. Validate specificity using competitive inhibitors and orthogonal assays (e.g., mitochondrial respiration assays with Seahorse XF Analyzer) .

Q. What methodologies address assay interference in this compound quantification within complex matrices?

Implement sample pre-treatment: dilute urine/plasma 1:10 with PBS, filter (0.22 µm), and use solid-phase extraction (C18 cartridges) to remove interferents. Include background controls for sarcosine/creatine and calibrate assays with matrix-matched standards. For LC-MS/MS, use stable isotope-labeled internal standards (e.g., d₃-Actinine) to correct for ion suppression .

Q. How can interdisciplinary approaches enhance this compound’s translational research applications?

Integrate omics data (proteomics/metabolomics) to map this compound’s network interactions. Collaborate with computational biologists to build predictive models (e.g., Bayesian networks) for carnitine biosynthesis regulation. Prioritize journals/conferences aligned with both biochemistry and systems biology to contextualize findings .

Q. Methodological Resources

属性

IUPAC Name |

4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNVNIEXXLNTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00961102 | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

407-64-7 | |

| Record name | γ-Butyrobetaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-64-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Butyrobetaine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butyrobetaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00961102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanaminium, 4-hydroxy-N,N,N-trimethyl-4-oxo-, inner salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GAMMA BUTYROBETAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD7GI3HY9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Trimethylammoniobutanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001161 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。